tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate

Description

Significance of Stereochemistry in Aminocyclohexane Scaffolds

Aminocyclohexanes, which are cyclohexane (B81311) rings bearing one or more amino groups, are particularly important scaffolds in medicinal chemistry. The spatial arrangement of these amino groups and other substituents—their stereochemistry—is critical in determining how these molecules interact with biological targets such as enzymes and receptors. Biological systems are inherently chiral, and as a result, they often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug may have a significantly different biological activity than its mirror image.

The precise three-dimensional structure of aminocyclohexane scaffolds allows them to present functional groups in specific orientations, enabling targeted interactions with biological macromolecules. myskinrecipes.com This makes them valuable components in the design of drugs where a high degree of specificity is required to maximize therapeutic effects while minimizing off-target interactions. The defined stereochemistry of these scaffolds is essential for creating molecules with the correct shape and functionality to fit into the binding sites of proteins, thereby modulating their function. whiterose.ac.uk

Overview of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate in Advanced Organic Synthesis and Medicinal Chemistry

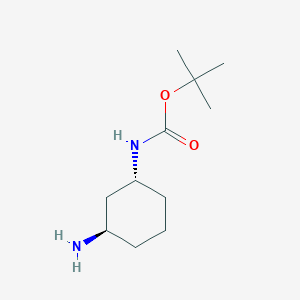

This compound is a bifunctional molecule that serves as a versatile building block in organic synthesis. Its structure combines a chiral aminocyclohexane core with two distinct amino groups. One is a free primary amine (-NH2), which is nucleophilic and can participate in a wide range of chemical reactions. The other is protected as a tert-butoxycarbonyl (Boc) carbamate (B1207046), which is a common protecting group for amines in multi-step synthesis. myskinrecipes.com This differential protection allows for selective reactions at the free amine without affecting the protected one.

The presence of the Boc group allows chemists to perform transformations on other parts of a molecule and then remove the Boc group under specific, mild acidic conditions to reveal the second amine for further functionalization. This strategic protection and deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

In medicinal chemistry, this compound is a key intermediate for the synthesis of active pharmaceutical ingredients (APIs). The chiral cyclohexylamine (B46788) scaffold is a feature of various bioactive molecules, including protease inhibitors and compounds targeting central nervous system disorders. myskinrecipes.com The stereochemical purity of this compound is critical, as the biological activity of the final drug product often depends on the precise (1R,3R) configuration.

Below is a table summarizing some of the key chemical properties of this compound and a closely related isomer.

| Property | Value |

| Chemical Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | White to off-white solid |

| Boiling Point (Predicted) | 322.1 ± 31.0 °C |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ |

| Storage Temperature | 2-8°C (protect from light) |

| Topological Polar Surface Area (TPSA) | 64.35 Ų |

Data for the (1S,3R) and (1S,3S) isomers are often used as representative values for the (1R,3R) isomer due to their structural similarity. nih.govchemicalbook.comambeed.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSACSBMTRJNPH-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609788-04-7 | |

| Record name | rac-tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis of Tert Butyl 1r,3r 3 Aminocyclohexyl Carbamate

Strategies for Chiral Control in Aminocyclohexyl Systems

Achieving the desired (1R,3R) configuration in a cyclohexyl system necessitates a robust stereocontrol strategy. The primary methods to install chirality in these systems can be broadly categorized as enantioselective and diastereoselective approaches.

Enantioselective strategies aim to create the desired enantiomer directly from a prochiral or achiral starting material, often using a chiral catalyst or auxiliary.

One powerful enantioselective method involves biocatalysis. Enzyme cascade reactions, for instance, can produce optically pure aminocyclohexane derivatives. A relevant example is the synthesis of (1R,3R)-1-amino-3-methylcyclohexane, which was achieved using a dual-enzyme cascade combining an enoate reductase (ERED) and an amine transaminase (ATA). researchgate.net This approach demonstrates the potential to set the precise stereochemistry required for the (1R,3R) configuration through enzymatic control.

Another established enantioselective method is the asymmetric hydrogenation of a prochiral precursor, such as an enamine or imine, using a transition metal complex with a chiral ligand. While not specifically documented for this target molecule, rhodium and iridium-based catalysts are widely used for the asymmetric hydrogenation of various unsaturated compounds to produce chiral amines with high enantioselectivity.

Diastereoselective approaches are more common for this class of compounds and often involve the separation of stereoisomers. The most prevalent method is the classical resolution of a racemic mixture by forming diastereomeric salts. wikipedia.org Since the target molecule is a diamine, it can be resolved by reacting the racemic base with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orgchemrj.orgpharmtech.com

This reaction creates a pair of diastereomeric salts with different physical properties, most importantly, different solubilities. wikipedia.org One diastereomer preferentially crystallizes from a suitable solvent, allowing for its separation by filtration. The chiral acid is then removed by treatment with a base, liberating the enantiomerically pure amine. This method has been successfully applied to resolve racemic mixtures of trans-1,2-diaminocyclohexane using L- and D-isomers of tartaric acid, a process that is directly analogous to the resolution required for 1,3-diaminocyclohexane. chemrj.orgresearchgate.net

A second diastereoselective strategy involves the reduction of a substrate containing a pre-existing chiral center that directs the stereochemical outcome of the reduction. For example, the reduction of a chiral β-enaminoketone, prepared from a cyclohexanedione and a chiral amine like (S)-α-methylbenzylamine, can proceed diastereoselectively to yield the corresponding amino alcohol. nih.gov Subsequent chemical manipulation can then convert this intermediate into the desired diamine with the correct relative and absolute stereochemistry.

Precursor Chemistry and Starting Materials for (1R,3R) Configuration

The synthesis of the chiral diamine core typically begins with readily available achiral starting materials. A common precursor for 1,3-diaminocyclohexane is 1,3-cyclohexanedione (B196179), which can be synthesized by the hydrogenation of resorcinol (B1680541) over a Raney Nickel catalyst.

The 1,3-cyclohexanedione can then be converted into a mixture of cis- and trans-1,3-diaminocyclohexane (B1588248) through two primary routes:

Reductive Amination: This involves the reaction of the dione (B5365651) with ammonia (B1221849) in the presence of a reducing agent (e.g., H₂) and a catalyst to form the diamine.

Oximation-Hydrogenation: The dione is first reacted with hydroxylamine (B1172632) to form an oxime intermediate, which is subsequently hydrogenated to the diamine.

The resulting product is a mixture of geometric isomers (cis and trans) and, in the case of the cis isomer, a racemic mixture of (1R,3S) and (1S,3R) enantiomers. The cis isomer is the direct precursor to the target molecule. This mixture must then be subjected to a diastereoselective resolution, as described previously, to isolate the desired (1R,3R) enantiomer.

tert-Butoxycarbonyl (Boc) Protection Methodology

Once the enantiomerically pure (1R,3R)-1,3-diaminocyclohexane is obtained, one of the two amino groups must be selectively protected with a tert-butoxycarbonyl (Boc) group. This mono-protection is challenging because both primary amine groups have similar reactivity. A successful strategy relies on differentiating the two amines by selectively deactivating one of them.

An efficient and widely used method for the mono-Boc protection of symmetrical diamines involves the formation of a mono-hydrochloride salt. By treating the diamine with one equivalent of an acid, one of the amino groups is protonated to form an ammonium (B1175870) salt. This protonated amine is no longer nucleophilic, leaving the remaining free amine available to react with the Boc-protecting agent, di-tert-butyl dicarbonate (B1257347) (Boc₂O). This ensures high selectivity for the mono-protected product while preserving the stereochemistry at both chiral centers.

The acid source can be gaseous hydrogen chloride (HCl) or generated in situ from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in an alcohol solvent. The reaction is typically performed at a low temperature (e.g., 0 °C) during the acid addition, followed by stirring at room temperature after the addition of Boc₂O. This "one-pot" procedure avoids the need for isolating the intermediate salt and generally provides the desired mono-Boc protected product in good yield after a basic workup.

In the context of selective mono-protection via amine salt formation, the key is the precise use of one equivalent of acid rather than a base. The solvent plays a crucial role in this process. Anhydrous methanol (B129727) is a common choice as it facilitates the in situ generation of HCl from Me₃SiCl and is a good solvent for both the diamine and the Boc₂O reagent.

After the protection reaction is complete, a base is required during the workup. An aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is added to neutralize the ammonium salt and any excess acid. This deprotonation step increases the polarity of the unreacted diamine, causing it to partition into the aqueous layer during extraction, while the desired, less polar mono-Boc protected product is extracted into an organic solvent like dichloromethane. This process is essential for the purification and isolation of the final product.

The following table summarizes typical conditions for the selective mono-Boc protection of a diamine.

| Acid Source (1 eq.) | Solvent | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Me₃SiCl | Anhydrous Methanol | 0 °C to Room Temp | 1-2 hours | ~66% |

| SOCl₂ | Anhydrous Methanol | -20 °C to Room Temp | 1-2 hours | ~41% |

| HCl (gas) | Methanol | 0 °C to Room Temp | ~1 hour | ~80% |

Chiral Resolution Techniques for Racemic Intermediates

Chiral resolution is a common strategy to obtain enantiomerically pure compounds from a racemic mixture. This involves separating enantiomers by converting them into diastereomers, which have different physical properties and can be separated by conventional techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For the intermediates of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, derivatization can enhance resolution. For instance, converting amine functionalities into carbobenzyloxy (Cbz) derivatives has been shown to improve chiral resolution in both HPLC and supercritical fluid chromatography (SFC). nih.gov The choice of the CSP and the mobile phase is critical for achieving optimal separation. Polysaccharide-based and Pirkle-type CSPs are commonly employed for resolving chiral amines and their derivatives. nih.gov Molecular docking studies can be used in conjunction with chromatographic experiments to understand the chiral recognition mechanisms at the molecular level, aiding in the selection of the most effective chiral selector. nih.gov

Table 1: Factors Influencing Chiral HPLC Resolution

| Factor | Description | Impact on Resolution |

| Chiral Stationary Phase (CSP) | The stationary phase contains a chiral selector that interacts differently with each enantiomer. | The nature of the CSP (e.g., polysaccharide-based, Pirkle-type) is the primary determinant of enantioselectivity. |

| Mobile Phase Composition | The solvent system that carries the sample through the column. | Modifying the mobile phase composition (e.g., solvent ratios, additives) can significantly affect retention times and resolution. |

| Derivatization | Chemical modification of the analyte to enhance its interaction with the CSP. | Can improve peak shape, increase detector response, and enhance enantiomeric separation. nih.gov |

| Temperature | The temperature at which the separation is performed. | Can influence the kinetics of the interactions between the analytes and the CSP, thereby affecting resolution. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Affects the efficiency of the separation and analysis time. |

A classical and scalable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.org Racemic intermediates in the synthesis of this compound can be treated with an enantiomerically pure acid, such as (+)-tartaric acid or (+)-camphor-10-sulfonic acid, to form a mixture of diastereomeric salts. libretexts.orgnih.gov These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.org Once a diastereomerically pure salt is isolated, the desired enantiomer of the amine can be liberated by treatment with a base. libretexts.org The efficiency of this method depends on the selection of the resolving agent and the crystallization solvent, which can be screened to find the optimal conditions for separation. unchainedlabs.com

The success of diastereomeric salt resolution hinges on the significant difference in solubility between the two diastereomeric salts. unchainedlabs.com This difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor.

Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. rsc.org Lipases are a class of enzymes frequently used for the kinetic resolution of racemic alcohols and amines. nih.gov In the context of synthesizing this compound, a racemic intermediate, such as a protected amino alcohol, can be subjected to lipase-catalyzed transesterification. nih.gov The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com

For instance, Candida antarctica lipase (B570770) B (CAL-B) is a versatile and widely used biocatalyst for such resolutions, often exhibiting high enantioselectivity (E > 200). nih.gov The choice of acyl donor, solvent, and temperature are critical parameters that need to be optimized to achieve high conversion and enantiomeric excess. nih.govmdpi.com Another approach involves the kinetic resolution of racemic primary amines using amine dehydrogenase variants, which can provide access to the desired S-configured amines. d-nb.info

Table 2: Key Parameters in Enzymatic Resolution

| Parameter | Description | Significance |

| Enzyme | The biocatalyst that selectively reacts with one enantiomer. | The choice of enzyme (e.g., lipase, dehydrogenase) determines the enantioselectivity and substrate scope. nih.govd-nb.info |

| Substrate | The racemic mixture to be resolved. | The structure of the substrate influences the reaction rate and selectivity. |

| Acyl Donor/Co-substrate | The reagent that reacts with the substrate in the enzymatic reaction. | The nature of the acyl donor can affect the reaction kinetics and enantioselectivity. mdpi.com |

| Solvent | The medium in which the reaction is carried out. | The solvent can impact enzyme activity, stability, and enantioselectivity. Organic solvents or biphasic systems are often used. mdpi.comgoogle.com |

| Temperature | The reaction temperature. | Influences the rate of the enzymatic reaction and can affect enantioselectivity. nih.gov |

Catalytic Methods in Synthesis

Catalytic methods provide efficient and atom-economical routes to chiral molecules, often avoiding the need for stoichiometric chiral reagents or resolving agents.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. beilstein-journals.orgwiley.com This methodology can be applied to the synthesis of intermediates for this compound. For example, the coupling of a suitably protected aminocyclohexyl halide or triflate with an amine can be catalyzed by a palladium complex. nih.gov The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., X-Phos, BINAP), and the base (e.g., NaOt-Bu, KOt-Bu) are crucial for achieving high yields and selectivity. beilstein-journals.orgwiley.com These reactions can often be performed under mild conditions and are tolerant of a wide range of functional groups. nih.gov The development of new ligands has expanded the scope of this reaction to include more challenging substrates and has enabled reactions to be carried out in more environmentally friendly solvent systems, such as water. nih.gov

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed transformations for the synthesis of chiral amines. digitellinc.com Copper-catalyzed reductive coupling of alllenamides with aldimines, facilitated by a copper hydride (CuH) catalyst, can be employed to construct chiral 1,2-diamine motifs, which are precursors to the target compound. digitellinc.com This approach allows for highly regio- and stereoselective C-C bond formation under mild conditions. digitellinc.com Furthermore, copper-catalyzed cross-coupling of amines with carbazates provides a direct route to carbamates. organic-chemistry.org This method utilizes a copper(II) bromide catalyst and an oxidant to generate alkoxycarbonyl radicals from carbazates, which then couple with a wide range of primary and secondary amines. organic-chemistry.org These copper-catalyzed methods demonstrate high functional group tolerance and offer a sustainable approach to the synthesis of complex chiral molecules. digitellinc.commdpi.com

Gold(I)-Catalyzed Cascade Cyclizations

Gold(I) complexes are recognized as effective carbophilic Lewis acids that can activate unsaturated carbon-carbon bonds, such as those in alkynes and dienes, facilitating nucleophilic attack. organic-chemistry.orgmdpi.com This reactivity is the foundation for their use in cascade cyclizations, where a single catalytic activation initiates a sequence of bond-forming events to rapidly build molecular complexity. researchgate.net Gold(I) catalysis is a well-established method for constructing complex molecules, proceeding through the formation of intermediates like trans-alkenyl-gold complexes following a nucleophilic attack on a gold-activated alkyne. mdpi.com These reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com

While Gold(I)-catalyzed cascade reactions are powerful tools in organic synthesis, including the formation of allylic amines through hydroamination of dienes organic-chemistry.org and the synthesis of substituted pyrrolidines acs.org, a specific, documented pathway for the stereoselective synthesis of this compound using this methodology is not prominently featured in available scientific literature. In principle, a hypothetical route could be envisioned involving an intramolecular hydroamination of a carefully designed acyclic diene or enyne precursor bearing both an amino group and a carbamate (B1207046). However, such a specific application to generate the (1R,3R)-cyclohexyl scaffold remains a theoretical consideration rather than an established protocol. The reaction of diamine nucleophiles with isocyanide gold complexes has also been explored, though this has been shown to lead to the formation of cyclic, dimeric gold complexes rather than simple carbamates. nih.gov

Alternative Synthetic Pathways and Process Optimization

The synthesis of chiral mono-protected diamines like this compound is crucial as these compounds are valuable building blocks in medicinal chemistry. sigmaaldrich.commyskinrecipes.com The primary synthetic challenge lies in achieving both high stereoselectivity for the desired (1R,3R) cis-isomer and high chemoselectivity for mono-protection, avoiding the formation of the di-protected byproduct. Alternative and more established synthetic routes typically involve the stereoselective synthesis of the chiral diamine core followed by a carefully controlled mono-protection step.

While patents detailing the synthesis of the specific title compound are not extensively available, the broader patent literature concerning related cyclohexyl amide derivatives and carbamates provides insight into general synthetic strategies. google.comgoogle.comgoogleapis.com A common approach involves the reaction of a suitable diamine precursor with di-tert-butyl dicarbonate (Boc₂O), the standard reagent for introducing the tert-butoxycarbonyl (Boc) protecting group.

A plausible synthetic pathway, inferred from these general principles, would commence with obtaining the stereochemically pure (1R,3R)-1,3-diaminocyclohexane. This precursor could be synthesized through various asymmetric methods or by resolution of a racemic mixture. The subsequent and critical step is the selective mono-N-Boc protection. This is typically achieved by reacting the diamine with one equivalent of Boc₂O in a suitable solvent system, such as methanol or dichloromethane. The reaction conditions must be carefully controlled to favor the formation of the mono-protected product over the di-protected species.

The primary obstacle in synthesizing mono-Boc-protected diamines is the potential for the reaction to yield a mixture of unreacted diamine, the desired mono-protected product, and the di-protected byproduct. sigmaaldrich.com Research has focused on developing efficient protocols to maximize the yield and purity of the mono-protected compound.

A highly effective strategy for selective mono-protection involves the in situ generation of the mono-hydrochloride salt of the diamine. scielo.org.mxredalyc.org By adding one equivalent of an HCl source, such as chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol, one of the two amino groups is protonated and deactivated. scielo.org.mxredalyc.org The remaining free amino group can then react with Boc₂O to afford the mono-protected product in high yield and purity. scielo.org.mxredalyc.org This method avoids the use of compressed, anhydrous HCl gas and allows for precise control over the monoprotonation step. scielo.org.mx Purity of the final products obtained through this method has been reported to be as high as >99% as determined by GC-MS. redalyc.org

Table 1: Yields and Purities for Mono-Boc Protection of Various Diamines

| Diamine Precursor | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| (1R,2R)-cyclohexane-1,2-diamine | 66 | >99 | scielo.org.mx |

| (1R,2R)-1,2-diphenylethyl-1,2-diamine | 60 | 93 | researchgate.net |

| tert-Butyl (2-aminopropyl)carbamate | 72 | 98 | redalyc.org |

| 1,4-Diaminobutane | 57 | >99 | researchgate.net |

Further process optimization can be achieved using microreactor or flow chemistry technology. sigmaaldrich.com This approach allows for precise control over reaction parameters such as temperature and stoichiometry by manipulating flow rates. sigmaaldrich.com For instance, optimizing the molar ratio of Boc-anhydride to diamine in a flow system showed that using 0.8 equivalents of the anhydride (B1165640) resulted in a maximum yield of 45% for mono-protected piperazine, minimizing the formation of the di-protected version. sigmaaldrich.com

Purification strategies are designed to separate the products based on their differing chemical properties. Unreacted, basic diamine can be effectively removed by washing the crude reaction mixture with an acidic aqueous solution. scielo.org.mx The desired mono-protected product can often be purified from the non-basic, di-protected byproduct through standard techniques such as column chromatography or crystallization. mdpi.comiwu.edu

Table of Compounds

| Compound Name |

|---|

| This compound |

| (1R,3R)-1,3-diaminocyclohexane |

| Di-tert-butyl dicarbonate |

| Chlorotrimethylsilane |

| (1R,2R)-cyclohexane-1,2-diamine |

| (1R,2R)-1,2-diphenylethyl-1,2-diamine |

| tert-Butyl (2-aminopropyl)carbamate |

| 1,4-Diaminobutane |

| 1,5-Diaminopentane |

Conformational Analysis and Stereochemical Impact

Cyclohexane (B81311) Ring Conformations (Chair Conformations)

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, strain-free conformation known as the "chair" conformation. This arrangement allows the C-C-C bond angles to be approximately 109.5°, the ideal tetrahedral angle, thus minimizing angle strain. At room temperature, the cyclohexane ring undergoes a rapid interconversion between two equivalent chair forms, a process known as a "ring-flip." In this process, all axial positions become equatorial, and all equatorial positions become axial. fishersci.fr

In a chair conformation, the twelve hydrogen atoms (or substituents) are located in two distinct types of positions: six are in axial positions, running parallel to the molecular axis, and six are in equatorial positions, pointing out from the "equator" of the ring. pearson.com

When substituents are present, the two chair conformers formed by a ring-flip are no longer equal in energy. Substituents in the equatorial position are generally more stable than those in the axial position because they are less sterically hindered. scispace.com The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers. nih.gov A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. nih.gov

For tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, the two substituents are an amino group (-NH₂) and a tert-butoxycarbonylamino group (-NHBoc). The -NHBoc group is significantly larger and sterically more demanding than the -NH₂ group due to the presence of the bulky tert-butyl moiety. Consequently, the -NHBoc group has a much stronger preference for the equatorial position to minimize steric strain.

| Substituent | A-Value (kcal/mol) | Equatorial Preference |

| Amino (-NH₂) | ~1.2 - 1.6 | Strong |

| tert-Butoxycarbonylamino (-NHBoc) | >4.0 (Estimated) | Very Strong |

| For comparison: | ||

| Methyl (-CH₃) | 1.74 | Strong |

| tert-Butyl (-C(CH₃)₃) | ~4.9 | Overwhelming |

Note: The A-value for the -NHBoc group is estimated based on the significant steric bulk of the related tert-butyl group.

The primary reason for the energetic preference for the equatorial position is the avoidance of 1,3-diaxial interactions. google.com These are destabilizing steric interactions (van der Waals repulsion) that occur between an axial substituent and the two other axial atoms (usually hydrogens) located on the same side of the cyclohexane ring, three carbons away. masterorganicchemistry.com

In the case of this compound, a conformation where the large -NHBoc group is in an axial position would result in severe steric clashes with the axial hydrogens at the C1 and C5 positions (relative to the substituent at C3). This would introduce significant steric strain, making the conformation highly unstable. Even placing the smaller amino group in an axial position would introduce notable 1,3-diaxial interactions. Therefore, the most stable conformation for this molecule is the one where both the amino and the tert-butoxycarbonylamino groups occupy equatorial positions. researchgate.net

Stereochemical Relationships between Amino and Carbamate (B1207046) Groups

The prefixes cis and trans are used to describe the relative orientation of substituents on a ring. A cis isomer has both substituents on the same side of the ring's plane, while a trans isomer has them on opposite sides. cdnsciencepub.com

For 1,3-disubstituted cyclohexanes, the cis/trans designation relates directly to the possible chair conformations.

cis-1,3-isomer : Can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformation is vastly more stable due to the absence of 1,3-diaxial interactions. masterorganicchemistry.comlumenlearning.com

trans-1,3-isomer : Must exist in an axial-equatorial (a,e) conformation. Ring-flipping interconverts the two substituents between axial and equatorial positions but does not change the trans relationship. lumenlearning.com

The designation (1R,3R) for this compound defines a specific absolute stereochemistry. In a cyclohexane chair, this configuration places both substituents on the same side of the ring (both pointing "up" or both pointing "down" relative to the hydrogens on the same carbons). This arrangement corresponds to the cis isomer. As a cis-1,3-disubstituted cyclohexane, the molecule can adopt a diequatorial conformation, which is the most stable state, avoiding the high energy penalty of the diaxial alternative.

Configurational Stability and Conformational Flexibility of Carbamate Linkages

The carbamate group (-NH-C(=O)-O-) itself has important conformational features. Due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, the C-N bond has significant double-bond character. This restricts free rotation, leading to a planar arrangement of the atoms involved.

The restricted rotation about the C-N bond gives rise to two distinct planar configurations, often referred to as cis (or syn) and trans (or anti) rotamers (rotational isomers). The barrier to rotation between these forms is typically around 15-16 kcal/mol, which is high enough to allow for the observation of both isomers as distinct species at room temperature, for example by NMR spectroscopy.

Unlike amide bonds in peptides, which overwhelmingly favor the trans configuration, carbamates can have energetically stable cis configurations. In some cases, the energy difference between the two forms is small, and a significant population of the cis rotamer can exist in equilibrium. The stabilization of the cis form can be influenced by factors such as intramolecular hydrogen bonding or other steric and electronic effects. This conformational flexibility is a key characteristic of the carbamate linkage within the molecule.

Influence of Hydrogen Bonding on Conformation

While steric factors generally favor the diequatorial conformation, the presence of both a hydrogen bond donor (the amino group, -NH2, and the carbamate N-H) and a hydrogen bond acceptor (the carbonyl oxygen of the carbamate group, C=O) in this compound introduces the possibility of intramolecular hydrogen bonding. This non-covalent interaction can have a profound impact on the conformational equilibrium.

In the diaxial conformation, the amino group at C3 and the carbamate group at C1 are positioned in a way that allows for the formation of an intramolecular hydrogen bond. Specifically, a hydrogen atom from the axial amino group can interact with the carbonyl oxygen of the axial carbamate group. This interaction can stabilize the otherwise unfavorable diaxial conformer.

Studies on analogous systems, such as cis-3-N,N-dialkylaminocyclohexanols, have demonstrated that in nonpolar solvents, the diaxial conformer can be significantly populated, and in some cases even become the major conformer, due to the stabilizing effect of an intramolecular O-H···N hydrogen bond scielo.br. The strength of this hydrogen bond can be substantial enough to overcome the destabilizing 1,3-diaxial steric interactions. In the case of this compound, a similar N-H···O=C intramolecular hydrogen bond in the diaxial form is conceivable.

The extent to which this hydrogen bond influences the conformational equilibrium is dependent on the solvent environment. In polar, hydrogen-bonding solvents, intermolecular hydrogen bonds between the solute and solvent molecules will compete with and can disrupt the intramolecular hydrogen bond, thereby shifting the equilibrium back towards the sterically favored diequatorial conformer.

| Conformer | Potential for Intramolecular Hydrogen Bonding | Effect on Stability | Solvent Dependence |

|---|---|---|---|

| Diequatorial (e,e) | Unlikely due to large distance between functional groups | Primarily determined by sterics | Less sensitive to solvent polarity in terms of conformational preference |

| Diaxial (a,a) | Possible between the axial amino group and the axial carbamate's carbonyl oxygen | Stabilizes the diaxial conformer | Stabilization is more significant in nonpolar solvents |

Impact of Stereoisomerism on Molecular Recognition and Biological Activity

The specific spatial arrangement of functional groups is a critical determinant of a molecule's ability to interact with biological macromolecules such as enzymes and receptors. The stereoisomerism of this compound, and its derivatives, is therefore expected to have a significant impact on their biological activity. Molecular recognition is a highly specific process, often likened to a lock and key mechanism, where the three-dimensional shape of the molecule (the key) must be complementary to the binding site of the biological target (the lock).

For this compound, the cis relationship of the amino and carbamate groups dictates a specific spatial orientation. The trans isomer, tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate, would present these functional groups in a different geometric arrangement. This difference in three-dimensional structure would lead to distinct interactions with a chiral binding site.

While specific biological activity and molecular recognition studies for this compound are not extensively reported in the public domain, the principle of stereoselectivity in pharmacology is well-established. It is highly probable that the (1R,3R)-cis isomer and the corresponding trans isomers would exhibit different biological profiles. For instance, if this scaffold were incorporated into a drug candidate, one stereoisomer might bind to a target receptor with high affinity, eliciting a therapeutic effect, while another isomer might bind with lower affinity, be inactive, or even bind to a different receptor, potentially causing off-target effects.

Derivatives of diaminocyclohexane have been investigated for various biological activities, including as antibacterial agents. The efficacy of such compounds is often dependent on their stereochemistry, which influences their ability to penetrate bacterial cell walls and interact with intracellular targets. Therefore, the defined stereochemistry of this compound makes it a useful precursor for the synthesis of stereochemically pure bioactive molecules, allowing for the exploration of structure-activity relationships with a high degree of precision.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate. It provides critical information regarding the compound's chemical structure, the connectivity of its atoms, its three-dimensional conformation, and its enantiomeric purity.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques used to confirm the molecular structure of this compound.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal provides insight into the electronic environment of the protons, while the integration of the signal area reveals the relative number of protons responsible for the signal. The splitting pattern, or multiplicity, arises from spin-spin coupling between neighboring protons and gives information about the number of adjacent protons, as described by the n+1 rule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Typically, each unique carbon atom in the structure produces a distinct signal. The chemical shift of these signals is indicative of the carbon's hybridization and its chemical environment.

For this compound, the spectra would be expected to show signals corresponding to the tert-butyl group, the carbamate (B1207046) carbonyl, and the distinct protons and carbons of the substituted cyclohexane (B81311) ring. The (1R,3R) stereochemistry dictates a cis relationship between the amino and N-Boc-amino groups. In its most stable chair conformation, both bulky substituents are expected to occupy equatorial positions to minimize steric strain. libretexts.orglibretexts.orgpressbooks.pub This conformational preference significantly influences the chemical shifts and coupling constants of the cyclohexane ring protons.

Predicted ¹H and ¹³C NMR Data for this compound Note: Data are predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| ¹H NMR Data (Predicted) | |

| Assignment | Chemical Shift (δ, ppm) |

| (CH₃)₃C- | ~1.45 |

| Cyclohexane CH₂ | ~1.10 - 2.00 |

| Cyclohexane CH-N | ~2.60 - 3.00 |

| Cyclohexane CH-NHBoc | ~3.40 - 3.80 |

| NH₂ | Variable |

| NHBoc | Variable |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (δ, ppm) |

| (CH₃)₃C- | ~28.5 |

| Cyclohexane C2, C4, C5, C6 | ~25 - 45 |

| Cyclohexane C1, C3 | ~50 - 55 |

| (CH₃)₃C - | ~79.5 |

| C=O (Carbamate) | ~156.0 |

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning ¹H and ¹³C signals and for determining the conformation of the cyclohexane ring.

Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton couplings through bonds, typically over two to three bonds. libretexts.orgwikipedia.org For this compound, a COSY spectrum would display cross-peaks connecting signals of protons on adjacent carbons. This allows for the tracing of the entire cyclohexane ring proton network, confirming the connectivity of the carbon skeleton. For example, the proton on C1 (CH-NHBoc) would show correlations to the two protons on C2 and the two protons on C6.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a homonuclear experiment that identifies protons that are close to each other in space, regardless of whether they are connected by bonds. libretexts.orgwikipedia.org This is particularly useful for determining stereochemistry and conformation. In the preferred diequatorial chair conformation of the (1R,3R) isomer, NOESY can confirm the spatial proximity of specific protons. For instance, strong cross-peaks would be observed between the axial protons on the same face of the ring (e.g., 1,3- and 1,5-diaxial interactions), which helps to confirm the chair conformation. slideshare.net The absence of significant NOE signals between the protons on C1 and C3 would support their diequatorial arrangement. youtube.com

Enantiomers possess identical physical properties, including identical NMR spectra in an achiral environment. libretexts.org Therefore, determining the enantiomeric excess (ee) of a sample of this compound requires the use of a chiral auxiliary to induce a diastereomeric relationship. researchgate.net

Chiral Derivatizing Reagents (CDAs) are enantiomerically pure compounds that react with the chiral analyte to form a covalent bond, resulting in a mixture of diastereomers. wikipedia.org These diastereomers have distinct physical properties and, crucially, different NMR spectra. libretexts.org

For this compound, the primary amine group can be reacted with a CDA such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or its analogues. wikipedia.orgwikipedia.org The reaction would produce two diastereomeric amides. The signals of these diastereomers, particularly those near the newly formed stereocenter (e.g., protons on C3), will exhibit different chemical shifts in the ¹H NMR spectrum. By integrating the distinct signals for each diastereomer, the ratio of the original enantiomers, and thus the enantiomeric excess, can be accurately calculated. wikipedia.orgacs.org

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov This interaction occurs directly in the NMR tube, creating a chiral environment that causes the corresponding signals of the two enantiomers to become magnetically non-equivalent, a phenomenon known as anisochrony. rsc.org

This method is advantageous as it is non-destructive and does not require a chemical modification of the analyte. nih.gov For the analysis of this compound, CSAs like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or derivatives of mandelic acid can be used. rsc.orgsemmelweis.hu The formation of diastereomeric hydrogen-bonded complexes between the CSA and the enantiomers of the analyte can lead to the separation of specific proton signals in the NMR spectrum. The enantiomeric excess is then determined by the integration of these resolved signals. nih.govresearchgate.net

Quantitative NMR (qNMR) provides a highly accurate method for determining the concentration or purity of a substance, including the enantiomeric excess. univ-nantes.fr When using CDAs or CSAs, qNMR principles are applied to ensure the precise measurement of the integrals of the diastereomer- or enantiomer-specific signals.

For an accurate qNMR measurement, several experimental parameters must be carefully controlled. These include ensuring a sufficient relaxation delay between pulses to allow for complete relaxation of all relevant nuclei, which guarantees that the signal intensity is directly proportional to the number of nuclei. A high signal-to-noise ratio is also critical for accurate integration. univ-nantes.fr When these conditions are met, the integration of the well-resolved signals corresponding to the different diastereomeric species allows for a highly reliable and precise calculation of the enantiomeric excess. acs.orgnih.gov

Enantiomeric Excess (ee) Determination

Mass Spectrometry (MS) for Molecular Identity and Purity Profiling

Mass spectrometry is a cornerstone analytical technique for the definitive identification and purity assessment of this compound. Utilizing soft ionization techniques such as Electrospray Ionization (ESI), the molecule is typically observed in its protonated form, [M+H]⁺. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of this ion, which can be used to confirm the elemental composition (C11H22N2O2) with a high degree of confidence, distinguishing it from compounds with the same nominal mass.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers structural confirmation. The primary fragmentation pathways for the [M+H]⁺ ion of this compound are predictable based on its structure, which includes a labile tert-butoxycarbonyl (Boc) protecting group. Common fragmentation events include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), followed by the loss of carbon dioxide (44 Da) from the carbamate moiety. These characteristic losses provide unequivocal evidence for the presence of the Boc group.

For purity profiling, MS techniques, particularly when coupled with liquid chromatography (LC-MS), are invaluable. This method allows for the separation and detection of synthesis-related impurities, such as starting materials, byproducts, or degradation products. By monitoring for ions with different mass-to-charge ratios, the purity of the compound can be quantitatively assessed.

Table 1: Expected Mass Spectrometry Data for this compound

| Analysis | Ion Type | Expected m/z | Description |

|---|---|---|---|

| Molecular Ion | [M+H]⁺ | 215.1754 | Protonated molecule, confirms molecular weight. |

| HRMS | [M+H]⁺ | 215.1754 | Confirms elemental composition of C₁₁H₂₃N₂O₂⁺. |

| MS/MS Fragment | [M-C₄H₈+H]⁺ | 159.1128 | Loss of isobutylene from the tert-butyl group. |

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups, the primary amine (-NH2) and the carbamate (-NH-C=O), give rise to characteristic peaks. The N-H stretching vibrations of the primary amine typically appear as a pair of bands in the 3400-3200 cm⁻¹ region. The N-H stretch of the secondary amine within the carbamate group is observed as a single, often broader, band in a similar region. The position and broadness of these N-H bands are sensitive to hydrogen bonding, providing insight into the intermolecular interactions in the solid state.

The carbonyl (C=O) stretching vibration of the carbamate group is one of the most intense and easily identifiable peaks in the spectrum, typically appearing in the range of 1700-1680 cm⁻¹. researchgate.net The exact frequency can be influenced by hydrogen bonding; stronger hydrogen bonds involving the carbonyl oxygen will shift this peak to a lower wavenumber. Other significant absorptions include C-N stretching vibrations and the characteristic bands associated with the tert-butyl group. mdpi.com

Table 2: Characteristic IR/FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3400-3250 | Often appears as two distinct peaks (symmetric and asymmetric). |

| Carbamate | N-H Stretch | 3350-3200 | Single, potentially broad peak due to hydrogen bonding. |

| Alkyl C-H | C-H Stretch | 2950-2850 | Associated with cyclohexane and tert-butyl groups. |

| Carbamate Carbonyl | C=O Stretch | 1700-1680 | Strong, sharp absorption. Position is sensitive to H-bonding. |

| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | Medium intensity absorption. |

| Carbamate | C-N Stretch / N-H Bend | 1540-1510 | Amide II band, characteristic of secondary amides/carbamates. researchgate.net |

| tert-Butyl Group | C-H Bending | 1390 and 1365 | Characteristic doublet for the tert-butyl group. |

Solid-State Characterization Techniques

Powder X-Ray Diffraction (PXRD) for Crystallinity

Powder X-Ray Diffraction (PXRD) is an essential technique for characterizing the solid-state nature of this compound. The analysis distinguishes between crystalline and amorphous forms of the material. A crystalline sample will produce a distinct diffraction pattern with sharp, well-defined peaks at specific diffraction angles (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline form or polymorph. The presence of sharp peaks indicates a long-range ordered arrangement of molecules in a crystal lattice. Conversely, an amorphous sample, which lacks long-range order, will produce a broad, diffuse halo with no distinct peaks. PXRD is therefore critical for polymorphism screening and for ensuring batch-to-batch consistency in the solid-state form of the compound.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this technique provides unambiguous confirmation of its absolute stereochemistry. By successfully growing a single crystal of suitable quality, the analysis can verify the (1R,3R) configuration at the chiral centers of the cyclohexane ring.

Furthermore, the analysis reveals detailed conformational information. It would be expected to show the cyclohexane ring adopting a stable chair conformation. The precise orientation of the equatorial and axial positions of the primary amino group and the tert-butoxycarbonylamino substituent would be determined, along with intramolecular and intermolecular hydrogen bonding networks, bond lengths, and bond angles. This level of structural detail is invaluable for understanding the molecule's physical properties and its interactions in a biological context. For instance, analysis of a related cyclobutane-derived diamine revealed specific hydrogen bonding patterns that dictate the crystal packing.

Thermal Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA provides critical information about its thermal stability and decomposition profile.

A TGA thermogram plots the percentage of mass loss against increasing temperature. A stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss will be observed. For this compound, the initial major mass loss event would likely correspond to the thermal decomposition of the Boc protecting group. The analysis can determine the decomposition onset temperature, which is a key indicator of the compound's thermal stability. Additionally, TGA can detect the presence of residual volatile solvents or water, which would be observed as a mass loss at lower temperatures (typically below 150°C). This makes TGA a valuable tool for assessing the purity and dryness of the final product.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Differential Scanning Calorimetry (DSC)

Generally, DSC analysis of carbamate compounds reveals information about their melting point, thermal stability, and decomposition pathways. The thermal decomposition of carbamates can proceed through various mechanisms, often initiated by the cleavage of the carbamate bond. For instance, the thermal analysis of N-alkyl O-nitrophenyl carbamates has shown that these compounds are typically stable until they reach their melting point, after which decomposition occurs. researchgate.net The decomposition of carbamates can lead to the formation of isocyanates and alcohols, or amines and carbon dioxide, depending on the substitution pattern and the conditions of the analysis. researchgate.netmdpi.com

Research on the thermal decomposition of various carbamates indicates that the process can be complex, sometimes involving multiple thermal events. researchgate.net For example, the analysis of ethyl N-methyl-N-phenylcarbamate showed a unimolecular decomposition in the gas phase to N-methylaniline, carbon dioxide, and ethylene. researchgate.net The temperatures at which these decompositions occur can vary widely depending on the molecular structure.

Given the absence of specific experimental data for this compound, a detailed discussion of its specific thermal transitions is not possible. However, a hypothetical DSC analysis would likely show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would be expected, corresponding to the decomposition of the molecule. The exact temperatures and enthalpies of these transitions would be influenced by the bulky tert-butyl group and the stereochemistry of the cyclohexyl ring.

For illustrative purposes, a general data table for a hypothetical carbamate compound is presented below. It is important to note that these values are not representative of this compound and are provided only as an example of how DSC data is typically presented.

Hypothetical DSC Data for a Carbamate Compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 150 | 155 | 120 |

| Decomposition | 220 | 230 | -250 |

Further experimental research is required to determine the precise thermal properties of this compound. Such data would be valuable for understanding its stability and potential applications in various fields.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and optimizing the geometry of molecules with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. arxiv.orgarxiv.org It offers a balance between computational cost and accuracy, making it suitable for studying molecules of the size of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate. arxiv.orgyoutube.com Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. youtube.comresearchgate.netyoutube.com

For analogous chiral diaminocyclohexane derivatives, DFT calculations have been employed to understand the influence of substituents on the ring conformation and the orientation of the amino and carbamate (B1207046) groups. rsc.org These studies typically show that the cyclohexane (B81311) ring adopts a stable chair conformation to minimize steric strain. researchgate.net The bulky tert-butyl group of the carbamate is expected to preferentially occupy an equatorial position to reduce 1,3-diaxial interactions. libretexts.org

Table 1: Predicted Geometric Parameters for the Optimized Structure of a Substituted Cyclohexane Derivative from DFT Calculations

| Parameter | Predicted Value |

| C-N Bond Length (Amine) | ~1.47 Å |

| C-N Bond Length (Carbamate) | ~1.38 Å |

| C=O Bond Length (Carbamate) | ~1.23 Å |

| Dihedral Angle (N-C-C-N) | ~55-60° |

Note: The values presented are typical ranges observed for similar functional groups in related structures and serve as an illustrative example.

DFT calculations also provide insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. This information is crucial for predicting the molecule's reactivity and interaction with other chemical species.

While no specific studies on the computational prediction of Circular Dichroism (CD) spectra for this compound were identified, this technique is a powerful application of quantum mechanical calculations. Time-dependent DFT (TD-DFT) is commonly used to simulate electronic excitation energies and rotational strengths, which are the fundamental components of a CD spectrum. By comparing the computationally predicted spectrum with experimental data, it is possible to confirm the absolute configuration of a chiral molecule. This approach has been successfully applied to a wide range of chiral organic molecules.

Molecular Mechanics (MM) and Conformational Search Algorithms

While quantum mechanics provides high accuracy, it is computationally expensive for exploring the vast conformational space of flexible molecules. Molecular mechanics (MM) offers a faster, albeit less detailed, alternative for this purpose.

Conformational search algorithms are essential for identifying the low-energy conformations of flexible molecules like this compound. youtube.com Methods such as Monte Carlo Multiple Minimum (MCMM) and torsional/low-mode sampling systematically or randomly alter the rotatable bonds of the molecule to generate a wide range of possible conformations. Each conformation is then subjected to energy minimization using a molecular mechanics force field.

For substituted cyclohexanes, the primary flexibility arises from the ring inversion (chair-flip) and the rotation around the single bonds of the substituents. libretexts.org A conformational search would explore the different chair conformations and the various orientations of the amino and tert-butoxycarbonyl groups. The results of such a search would provide a population of low-energy conformers and their relative energies, giving a comprehensive picture of the molecule's conformational preferences.

Table 2: Illustrative Relative Energies of Conformers for a Disubstituted Cyclohexane

| Conformer | Substituent 1 Position | Substituent 2 Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.0 |

| 2 | Equatorial | Axial | 1.8 |

| 3 | Axial | Equatorial | 2.1 |

| 4 | Axial | Axial | 5.4 |

Note: This table provides a hypothetical example based on the general principles of conformational analysis of substituted cyclohexanes. The actual values for the target molecule would require specific calculations.

Theoretical Studies of Intermolecular Interactions and Chiral Recognition Mechanisms

Understanding how a chiral molecule interacts with its environment is key to explaining its biological activity and its behavior in chiral separation techniques. Theoretical studies can shed light on the nature of these interactions.

Hydrogen bonding is a critical intermolecular interaction for molecules containing amine and carbamate functionalities. nih.govsapub.org The amino group (-NH2) and the N-H of the carbamate can act as hydrogen bond donors, while the carbonyl oxygen (C=O) of the carbamate is a strong hydrogen bond acceptor. nih.gov

Theoretical studies on similar molecules have shown that the specific three-dimensional arrangement of these hydrogen bonding sites is crucial for chiral recognition. scirp.org For a molecule to be selectively recognized by a chiral partner (e.g., a receptor or a chiral stationary phase), a precise geometric match is required, often involving a multi-point interaction model. scirp.org Computational methods can be used to model the interaction of this compound with other molecules, identifying the most stable hydrogen-bonded complexes and analyzing the geometry of these interactions. The chirality of the cyclohexyl backbone dictates the spatial orientation of the amino and carbamate groups, which in turn determines the preferred hydrogen bonding patterns that can lead to enantioselective recognition.

In Silico Analysis of Reactivity and Mechanism of Action

Computational chemistry and molecular modeling serve as powerful tools to predict and understand the chemical behavior of molecules such as this compound. While specific, in-depth computational studies detailing the reactivity and mechanism of action for this particular compound are not extensively available in the current body of scientific literature, the principles of in silico analysis allow for a theoretical exploration of its properties. Such studies typically employ methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to provide insights into molecular structure, stability, and reactivity.

Theoretical Reactivity Insights:

The reactivity of this compound is largely dictated by the presence of the primary amine and the carbamate functional groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and its susceptibility to removal under acidic conditions. numberanalytics.comorganic-chemistry.orgresearchgate.net

Computational models can be used to investigate the mechanism of both the protection and deprotection reactions. For instance, DFT calculations can elucidate the electronic structure and the transition states involved in the reaction of the diamine with di-tert-butyl dicarbonate (B1257347) to form the mono-Boc protected product. numberanalytics.com These calculations can help rationalize the regioselectivity of the reaction, explaining why one amino group might be favored over the other in certain reaction conditions. scielo.org.mxresearchgate.net

The mechanism of Boc group removal, typically with a strong acid like trifluoroacetic acid, can also be modeled. researchgate.net Computational studies can map the potential energy surface of this reaction, identifying the key intermediates, such as the protonated carbamate and the transient tert-butyl cation, and calculating the activation energies for each step.

Exploration of Mechanism of Action:

In a broader context, if this compound were being investigated as a precursor for a biologically active molecule, computational methods would be invaluable for predicting its potential mechanism of action. Molecular docking studies, for example, could be used to predict how a derivative of this compound might bind to a biological target, such as an enzyme or a receptor. These simulations provide information on the binding affinity, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

Molecular dynamics simulations can further enhance this understanding by modeling the dynamic behavior of the ligand-target complex over time. mdpi.comnih.gov These simulations can reveal conformational changes that occur upon binding and provide a more detailed picture of the stability of the complex, which is crucial for drug design and development. mdpi.com

Data from Analogous Systems:

While specific data tables for this compound are not available, computational studies on related carbamate-containing molecules provide a framework for the types of data that could be generated. For example, DFT studies on other carbamates have been used to calculate properties such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data to validate the computational model. mdpi.com Furthermore, molecular dynamics simulations have been employed to study the behavior of carbamates in solution, providing insights into their solvation and conformational dynamics. researchgate.net

A computational investigation of a Pd-catalyzed carbamate synthesis, for instance, utilized DFT to determine the energies of reactants, intermediates, and products, thereby mapping out the reaction pathway and identifying the rate-determining steps. mdpi.com The table below illustrates the type of energetic data that can be obtained from such a study for a reaction involving carbamate formation.

Table 1: Hypothetical Energy Profile for a Reaction Step in Carbamate Synthesis

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate 1 | Initial Product Complex | -5.8 |

| TS2 | Second Transition State | +8.4 |

This table is illustrative and does not represent actual data for this compound but demonstrates the typical output of a computational study on reaction energetics.

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

The enantiomerically pure diaminocyclohexane framework is a privileged scaffold in medicinal chemistry and the total synthesis of natural products. tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate provides a ready source of this chiral motif. The defined spatial relationship between the two amino groups is crucial for creating molecules with specific three-dimensional orientations required for biological activity. For instance, similar Boc-protected cyclohexylamine (B46788) derivatives are pivotal in synthesizing kinase inhibitors and other bioactive compounds by serving as protected amine precursors. The trans-1,4-aminocyclohexyl backbone, a related structure, is a key component in the synthesis of selective CDK9 inhibitors and derivatives that target the integrated stress response. The defined stereochemistry of the starting material ensures that the final product is obtained as a single enantiomer, avoiding the need for costly and often inefficient chiral separations at later stages of a synthesis.

Utilization as a Protecting Group in Multistep Syntheses

In multistep organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. The title compound features two amino groups, one of which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments.

This differential protection allows chemists to perform selective chemistry on the free primary amine. For example, the free amine can undergo reactions such as acylation, alkylation, or condensation to build a more complex structure, while the Boc-protected amine remains unreactive. Subsequently, the Boc group can be cleanly removed under strongly acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the second primary amine for further functionalization. This strategic protection and deprotection sequence is fundamental to the efficient construction of complex molecules that contain multiple amine functionalities. A one-pot tandem procedure involving direct reductive amination followed by N-Boc protection has been developed, highlighting the efficiency of this protection strategy in synthesizing secondary amines. nih.govnih.gov

Development of Chiral Ligands and Catalysts

Perhaps the most significant application of chiral diaminocyclohexane derivatives is in the field of asymmetric catalysis. Enantiomerically pure trans-1,2-diaminocyclohexane is one of the most important and successful chiral scaffolds used to construct ligands and organocatalysts. researchgate.net The rigid cyclohexane (B81311) backbone of this compound makes it an excellent precursor for a variety of chiral ligands that can coordinate with transition metals to form highly effective asymmetric catalysts.

The efficacy of diaminocyclohexane-based catalysts stems from several key design principles:

Rigidity and Chirality: The cyclohexane ring provides a conformationally rigid scaffold that locks the two nitrogen atoms in a fixed spatial arrangement. This creates a well-defined and predictable chiral environment around the metal center.

C₂ Symmetry (in 1,2-isomers): Many successful ligands derived from 1,2-diaminocyclohexane possess C₂ symmetry, which reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. While the 1,3-isomer is not C₂-symmetric, it provides a distinct C₁-symmetric pocket that can be equally effective for stereocontrol. acs.org

Tunability: The amino groups can be readily derivatized to fine-tune the steric and electronic properties of the resulting ligand. By introducing bulky substituents or specific functional groups, the activity and selectivity of the catalyst can be optimized for a particular reaction. Tetradentate ligands, for example, offer versatile features that effectively regulate the catalyst's properties and provide higher stability. nih.gov

Catalysts derived from chiral diaminocyclohexanes have been successfully applied to a wide array of synthetically important asymmetric reactions.

Aldol Reactions: Chiral primary amines, often in combination with an acid co-catalyst, are known to catalyze direct asymmetric aldol reactions through an enamine mechanism. nih.gov The chiral environment established by the diaminocyclohexane backbone can effectively control the facial selectivity of the reaction between a ketone-derived enamine and an aldehyde.

Diels-Alder Cycloadditions: Organocatalysts based on chiral amines, such as imidazolidinones derived from amino acids, have been shown to catalyze enantioselective Diels-Alder reactions by forming chiral iminium ions with α,β-unsaturated aldehydes. core.ac.ukmdpi.com The diaminocyclohexane scaffold provides an alternative and effective backbone for such catalysts.

Henry Reaction: The asymmetric Henry (nitroaldol) reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, can be catalyzed by metal complexes of chiral ligands. Ligands derived from cis-1,2-diaminocyclohexane have been synthesized and evaluated as catalysts in the asymmetric Henry reaction, demonstrating a range of activities and enantioselectivities based on their specific structure. researchgate.net

Asymmetric Transfer Hydrogenation (ATH): This is a particularly well-documented application. Chiral ligands derived from 1,2-diaminocyclohexane, when complexed with metals like ruthenium or manganese, form highly efficient catalysts for the reduction of ketones to chiral alcohols. nih.gov These catalysts achieve high conversions and excellent enantioselectivities by facilitating the transfer of hydrogen from a donor molecule (like isopropanol) to the ketone in a stereocontrolled manner. acs.org For example, manganese(I) complexes with tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been used for the asymmetric hydrogenation of various acetophenones. nih.govrsc.org

The table below summarizes representative results for the asymmetric hydrogenation of acetophenone using a manganese catalyst derived from a chiral 1,2-diaminocyclohexane ligand, illustrating the effectiveness of this catalyst class.

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Acetophenone | Mn(I) complex with (R,R)-1,2-diaminocyclohexane-based ligand | 98 | 85 | nih.gov |

| 4'-Chloroacetophenone | Mn(I) complex with (R,R)-1,2-diaminocyclohexane-based ligand | 99 | 83 | nih.gov |

| 4'-Methoxyacetophenone | Mn(I) complex with (R,R)-1,2-diaminocyclohexane-based ligand | 99 | 80 | nih.gov |

The core principle behind these applications is the ability of the chiral catalyst to differentiate between the two faces (enantiotopic faces) of a prochiral substrate, such as a ketone or an imine. The catalyst, comprising a metal center and a chiral ligand, creates a chiral pocket. The substrate binds to the metal center in a preferred orientation to minimize steric clashes with the ligand. This binding geometry effectively shields one face of the substrate, leaving the other face exposed for attack by a reagent. For example, in the hydrogenation of a ketone, the hydride is delivered preferentially to the unshielded face, leading to the formation of one enantiomer of the alcohol product in excess. acs.org DFT calculations have confirmed that steric repulsion between the substrate and the ligand is often the key factor controlling enantioselectivity in these systems. nih.govrsc.org

Synthesis of Conformationally Restricted Amino Acid Analogs

Incorporating conformational constraints into peptides is a powerful strategy in drug design to enhance their biological activity, selectivity, and metabolic stability. lifechemicals.com Conformationally restricted amino acids, which limit the rotational freedom of the peptide backbone, are crucial for this purpose. lifechemicals.comnih.gov

The rigid cyclohexane scaffold of this compound makes it an ideal building block for creating novel, non-proteinogenic amino acid analogs. By incorporating this cyclic structure into a peptide chain, the resulting peptidomimetic is forced to adopt a more defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity. The synthesis of cyclic dipeptides from Boc-protected diamino acids like lysine has been shown to be an effective way to introduce such constraints into proteins. nih.gov The use of such building blocks is a key strategy in the development of peptidomimetic drugs, including enzyme inhibitors and receptor agonists/antagonists. lifechemicals.com

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

The unique stereochemistry of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate makes it a sought-after intermediate in the synthesis of complex pharmaceutical agents. The Boc-protected amine allows for selective functionalization of the second amino group, facilitating the construction of intricate molecular architectures.

The 1,3-diaminocyclohexane core is a recognized scaffold in the design of various protease inhibitors. Proteases are a class of enzymes involved in numerous physiological and pathological processes, making them significant drug targets.

While direct synthesis of protease inhibitors from this compound is not extensively documented in publicly available research, the utility of the closely related cis-1,2-diaminocyclohexane scaffold in developing potent Factor Xa inhibitors has been demonstrated. In these studies, the cyclohexane (B81311) ring serves as a rigid core to orient key binding moieties for optimal interaction with the enzyme's active site.

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs, often feature scaffolds that mimic the dipeptide structure of their natural substrates. The stereochemically defined diaminocyclohexane framework has the potential to serve as a rigid scaffold to present pharmacophoric groups in a manner that effectively inhibits DPP-4. The development of novel DPP-4 inhibitors often involves the use of various heterocyclic scaffolds, and the incorporation of a constrained cyclic diamine could offer advantages in terms of potency and selectivity nih.gov.

Cathepsins, a group of proteases involved in various diseases including osteoporosis and autoimmune disorders, are another important target for inhibitor development nih.gov. The design of selective cathepsin inhibitors often relies on scaffolds that can span the active site of the enzyme nih.gov. The 1,3-diaminocyclohexane structure could potentially be utilized to position functional groups to interact with key residues in the active sites of cathepsins like Cathepsin K and Cathepsin S nih.govnih.gov.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid cyclohexane ring of this compound is an attractive scaffold for creating conformationally constrained peptidomimetics nih.gov. By incorporating this cyclic diamine, researchers can enforce specific secondary structures, such as β-turns, which are crucial for the biological activity of many peptides mdpi.com.